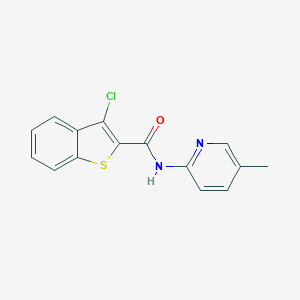![molecular formula C22H15BrClNO4 B333280 ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE](/img/structure/B333280.png)
ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione series
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
科学的研究の応用
Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be employed in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, as well as the isopropyl group
特性
分子式 |
C22H15BrClNO4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
propan-2-yl 5-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)-2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClNO4/c1-11(2)29-22(28)16-10-12(6-9-18(16)24)25-20(26)14-5-3-4-13-17(23)8-7-15(19(13)14)21(25)27/h3-11H,1-2H3 |
InChIキー |
WCTAMKFNUVCKDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O)Cl |
正規SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-3-chloro-N-cyclohexyl-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333197.png)
![2-[(5-Chloro-2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B333198.png)

![2-(4-ethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B333208.png)
![2-amino-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B333212.png)
![isopropyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333216.png)
![ethyl 5-acetyl-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B333217.png)
![METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333218.png)




![2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B333226.png)
![Ethyl 6-tert-butyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333227.png)
